molecular formula C25H35N7O3 B2771220 1'-(1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide CAS No. 1421463-87-7

1'-(1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide

Cat. No.: B2771220
CAS No.: 1421463-87-7
M. Wt: 481.601
InChI Key: LNNHOABHGGGSTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-(1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide is a sophisticated synthetic compound designed for advanced chemical and pharmacological research. This molecule features a complex structure integrating a 1,2,4-oxadiazole moiety, a pyridine ring, and a multi-piperidine core, making it a valuable candidate for use as a biochemical probe or a lead compound in drug discovery initiatives. Its structural complexity, particularly the presence of the 1,2,4-oxadiazol group, is often associated with interesting interactions with biological targets such as enzymes and receptors . Researchers can leverage this compound in various scientific fields, including medicinal chemistry for structure-activity relationship (SAR) studies, in vitro binding assays to investigate mechanism of action, and as a key intermediate in the synthesis of more complex molecular entities . The compound is offered with the guarantee of high purity and precise characterization to ensure reliable and reproducible experimental results. Please note: This product is intended for research use only in controlled laboratory environments. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

1-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carbonyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N7O3/c1-18-28-22(35-29-18)19-7-8-21(27-16-19)31-11-5-6-20(17-31)23(33)30-14-9-25(10-15-30,24(26)34)32-12-3-2-4-13-32/h7-8,16,20H,2-6,9-15,17H2,1H3,(H2,26,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNHOABHGGGSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC(C3)C(=O)N4CCC(CC4)(C(=O)N)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1'-(1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Overview

The compound features:

  • Oxadiazole Ring : Known for its diverse biological activities including antibacterial and anticancer properties.
  • Pyridine and Piperidine Moieties : These nitrogen-containing rings are often associated with neuroactivity and other pharmacological effects.

The molecular structure can be represented as follows:

ComponentStructure
OxadiazoleOxadiazole
PyridinePyridine
PiperidinePiperidine

Anticancer Properties

Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazoles have been shown to induce apoptosis in various cancer cell lines through mechanisms such as inhibition of key regulatory proteins involved in cell cycle progression and survival pathways.

A study demonstrated that similar oxadiazole compounds interact with the MDM2 protein, which is crucial for tumor growth regulation. The inhibition of MDM2 leads to the stabilization of p53, a tumor suppressor protein, thus promoting apoptosis in cancer cells .

Antimicrobial Activity

The presence of the oxadiazole ring also correlates with antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole moiety is known to inhibit enzymes critical for cancer cell proliferation.
  • Receptor Modulation : Interaction with receptors involved in neurotransmission may explain potential neuroactive effects.
  • Genomic Stability : By stabilizing p53 through MDM2 inhibition, the compound promotes genomic integrity in cells subjected to stress.

Case Study 1: Anticancer Efficacy

In a study involving the administration of related oxadiazole compounds in murine models, significant tumor regression was observed. The compounds were administered orally and demonstrated a high bioavailability and effective tumor suppression over a defined treatment period .

Case Study 2: Antimicrobial Testing

Another research effort evaluated the antimicrobial efficacy of similar derivatives against various pathogens. The results indicated that certain substitutions on the oxadiazole ring enhanced activity against resistant strains of bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differentiators

The compound’s uniqueness lies in its hybrid architecture, combining a pyridinyl-oxadiazole unit with a bipiperidine-carboxamide tail. Below is a comparative analysis with structurally related molecules:

Compound Key Features Differentiators Potential Applications
Target Compound Pyridinyl-oxadiazole, bipiperidine-carboxamide Dual heterocyclic (oxadiazole + pyridine) and extended piperidine backbone CNS modulation, enzyme inhibition
2-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylamino]-1,4-benzodiazepin-5-carboxamide () Benzodiazepine core with oxadiazole-phenylamino group Lacks bipiperidine flexibility; benzodiazepine moiety may confer sedative properties Anxiolytics, anticonvulsants
1-{[1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl]carbonyl}-piperidine-4-carboxamide () Pyrido-pyrrolo-pyrimidinone system with methoxypropyl chain Larger polycyclic system; methoxypropyl group may enhance lipophilicity Kinase inhibition, anticancer agents
1-(2-Ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic acid () Pyrazolo-pyrimidine core with ethoxyethyl chain Carboxylic acid terminus (vs. carboxamide) alters solubility and hydrogen-bonding capacity Antiviral or antiproliferative agents
N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide () Dipyrimido-pyrimidine scaffold with acrylamide warhead Acrylamide group enables covalent binding to targets; lacks oxadiazole Targeted cancer therapies

Pharmacokinetic and Physicochemical Comparisons

  • Metabolic Stability : The 1,2,4-oxadiazole ring in the target compound likely confers resistance to oxidative metabolism compared to esters or amides in analogues like the pyrazolo-pyrimidine derivative () .
  • Solubility : The bipiperidine-carboxamide group may improve aqueous solubility relative to the methoxypropyl-substituted compound (), which has higher logP due to its hydrophobic chain .
  • Target Selectivity: The pyridinyl-oxadiazole motif could enhance selectivity for kinases or proteases over the benzodiazepine core in , which non-selectively modulates GABA receptors .

Research Findings and Gaps

  • Synthetic Complexity : The compound’s multi-step synthesis (implied by and ) poses scalability challenges compared to simpler oxadiazole derivatives .
  • Biological Data: No in vivo efficacy or toxicity data is available in the provided evidence, unlike the pyrido-pyrrolo-pyrimidinone compound (), which has been tested in kinase assays .

Q & A

Basic: What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?

Methodological Answer:
The synthesis involves sequential heterocyclic coupling (e.g., oxadiazole formation), piperidine ring functionalization, and carboxamide linkage. Key steps include:

  • Oxadiazole Formation : Use a nitrile intermediate and hydroxylamine under controlled pH (8–9) and reflux conditions in ethanol/water .
  • Piperidine Coupling : Employ Buchwald-Hartwig amination or Pd-catalyzed cross-coupling for pyridine-piperidine linkage .
  • Carboxamide Formation : Activate the carbonyl group with HATU/DMAP in DMF, followed by amine coupling at 0–5°C to minimize side reactions .
    Optimize yields via Design of Experiments (DoE) to assess variables (temperature, solvent polarity, catalyst loading) . Monitor purity at each step using HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR (DMSO-d6d_6) to confirm piperidine ring conformations, oxadiazole substitution, and carboxamide connectivity. Look for characteristic peaks:
    • Piperidine protons at δ 2.5–3.5 ppm (multiplet) .
    • Oxadiazole C=O at ~165 ppm in 13C^{13}C-NMR .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 520.265) .
  • X-ray Crystallography : Use SHELXL for refinement (high-resolution data required; twinning may necessitate SHELXPRO for macromolecular interfaces) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its biological targets?

Methodological Answer:

  • Target Hypothesis : Prioritize kinases or inflammatory targets (e.g., 5-lipoxygenase activating protein, FLAP) based on oxadiazole’s role in FLAP inhibition .
  • Analog Synthesis : Modify substituents:
    • Replace 3-methyl-oxadiazole with 3-phenyl or fluorophenyl groups to assess steric/electronic effects .
    • Vary bipiperidine carboxamide with methyl or benzyl groups .
  • In Vitro Assays :
    • FLAP binding IC50_{50} (radioligand displacement assay) .
    • Whole-blood LTB4_4 inhibition (ELISA) to evaluate functional potency .

Advanced: What computational approaches predict binding modes and pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with FLAP’s arachidonic acid binding pocket. Focus on oxadiazole’s hydrogen bonding with Arg101 and Tyr97 .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of piperidine-carboxamide conformations in lipid bilayers .
  • ADMET Prediction : SwissADME for solubility (LogP ~2.5), CYP3A4 inhibition risk (use ProTox-II for hepatotoxicity alerts) .

Advanced: How to resolve discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Bioavailability Analysis : Measure plasma protein binding (equilibrium dialysis) and hepatic microsomal stability (rat/human microsomes + NADPH, LC-MS quantification) .
  • Metabolite ID : Use HR-MS/MS to identify oxidative metabolites (e.g., piperidine N-oxidation) .
  • PK/PD Modeling : Fit in vivo dose-response data (murine ex vivo whole blood) to Hill equations, adjusting for clearance rates .

Basic: What strategies improve aqueous solubility for in vitro assays?

Methodological Answer:

  • Salt Formation : Screen hydrochloride or mesylate salts via pH-solubility profiling (pH 1–7.4) .
  • Co-solvents : Use 10% DMSO/PEG-400 in PBS for stock solutions (confirm stability via HPLC over 24h) .
  • Nanoformulation : Prepare liposomal dispersions (soy PC/cholesterol, 70:30) with sonication (particle size <200 nm via DLS) .

Advanced: How to address crystallization challenges for X-ray studies?

Methodological Answer:

  • Screening : Use vapor diffusion (24-well plates) with 500+ conditions (PEGs, salts, alcohols). Prioritize low-pH buffers (pH 4–5) to protonate the piperidine .
  • Cryoprotection : Soak crystals in 20% glycerol/mother liquor before flash-freezing .
  • Twinning Mitigation : Apply SHELXD for data integration; refine with TWINABS if twin fraction >0.3 .

Basic: What in vitro toxicity assays are recommended for early-stage profiling?

Methodological Answer:

  • Cytotoxicity : MTT assay in HepG2 cells (48h exposure, IC50_{50} >10 µM desirable) .
  • hERG Inhibition : Patch-clamp electrophysiology (IC50_{50} determination; aim >30 µM) .
  • Genotoxicity : Ames test (TA98/TA100 strains ± S9 metabolic activation) .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

  • Thermal Shift Assay : Monitor FLAP melting temperature (ΔTm >2°C indicates binding) using SYPRO Orange .
  • Cellular Thermal Shift Assay (CETSA) : Treat THP-1 cells with compound (10 µM, 1h), lyse, and quantify soluble FLAP via Western blot .
  • siRNA Knockdown : Compare LTB4_4 inhibition in FLAP-knockdown vs. wild-type cells .

Advanced: What statistical methods optimize reaction conditions?

Methodological Answer:

  • DoE (Box-Behnken Design) : Test 3 factors (temperature, solvent ratio, catalyst load) across 15 runs. Fit data to quadratic models (JMP or Minitab) to identify maxima in yield/purity .
  • PCA Analysis : Reduce HPLC impurity data dimensionality to identify critical process parameters .
  • Robustness Testing : Vary factors ±10% (ICH Q2 guidelines) to validate optimal conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.